Cas no 1022198-67-9 (2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide)

2-({2-Benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a synthetic organic compound featuring a fused imidazoquinazoline core with a benzyl substituent and a sulfanylacetamide side chain. Its structural complexity suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive scaffold. The presence of a thioether linkage and an acetamide group enhances its versatility for further functionalization, while the quinazoline moiety may confer binding affinity for biological targets. This compound is likely of interest in pharmaceutical research, particularly for investigating enzyme inhibition or receptor modulation. Its well-defined structure allows for precise characterization and reproducibility in synthetic applications.
2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide structure
1022198-67-9 structure
Product Name:2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
CAS No:1022198-67-9
MF:C27H24N4O2S
MW:468.570064544678
CID:6430638
PubChem ID:3443055
Update Time:2025-08-05

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
    • SR-01000556302-1
    • AKOS021636393
    • 1022198-67-9
    • AKOS002081866
    • F6548-3575
    • 2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
    • SR-01000556302
    • Inchi: 1S/C27H24N4O2S/c1-2-18-12-14-20(15-13-18)28-24(32)17-34-27-30-22-11-7-6-10-21(22)25-29-23(26(33)31(25)27)16-19-8-4-3-5-9-19/h3-15,23H,2,16-17H2,1H3,(H,28,32)
    • InChI Key: MEJWEOLHYIMWGY-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=CC(=CC=1)CC)=O)C1=NC2C=CC=CC=2C2=NC(C(N21)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 468.16199719g/mol
  • Monoisotopic Mass: 468.16199719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 813
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 99.4Ų

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide Pricemore >>

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Additional information on 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

Recent Advances in the Study of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide (CAS: 1022198-67-9)

The compound 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide (CAS: 1022198-67-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This heterocyclic compound, featuring an imidazoquinazoline core, has been investigated for its potential as a therapeutic agent in various disease models, particularly in oncology and inflammatory disorders.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of this compound. Structural-activity relationship (SAR) analyses suggest that the sulfanyl-acetamide moiety plays a critical role in its interaction with target proteins, while the benzyl and ethylphenyl groups contribute to its pharmacokinetic properties. Computational docking studies have predicted high binding affinity for several kinase targets, including JAK2 and PI3K, which are implicated in cancer progression and immune regulation.

In vitro assays have demonstrated potent inhibitory effects of 1022198-67-9 on tumor cell proliferation, with IC50 values in the low micromolar range for certain cancer cell lines. Notably, the compound has shown selective cytotoxicity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic window. Mechanistic studies indicate that this selectivity may be attributed to the compound's ability to induce apoptosis via mitochondrial pathway activation and cell cycle arrest at the G2/M phase.

Pharmacokinetic evaluations in animal models have revealed that 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide exhibits good oral bioavailability and reasonable metabolic stability. The compound demonstrates a plasma half-life suitable for once-daily dosing, with tissue distribution studies showing preferential accumulation in tumor tissues. These properties make it an attractive candidate for further development as an oral anticancer agent.

Current research efforts are focused on optimizing the lead structure to improve potency and reduce potential off-target effects. Several analogs have been synthesized by modifying the benzyl and ethylphenyl substituents, with preliminary data indicating enhanced activity in some derivatives. Additionally, combination therapy studies are underway to evaluate potential synergistic effects with existing chemotherapeutic agents.

The safety profile of 1022198-67-9 appears promising based on initial toxicology studies. Acute toxicity tests in rodents have shown no significant adverse effects at therapeutic doses, and genotoxicity assays have been negative. However, comprehensive safety evaluation including chronic toxicity studies and reproductive toxicity assessments are still needed before clinical translation.

From a drug development perspective, this compound represents an interesting scaffold for further exploration. The imidazoquinazoline core offers multiple sites for structural modification, allowing for the generation of diverse analogs with potentially improved pharmacological properties. Future research directions may include the development of prodrug formulations to enhance solubility and the investigation of combination regimens with immunotherapy agents.

In conclusion, 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide (1022198-67-9) emerges as a promising chemical entity with demonstrated anticancer activity and favorable drug-like properties. While further preclinical validation is necessary, the current data support its potential as a novel therapeutic agent worthy of continued investigation in the field of medicinal chemistry and oncology drug discovery.

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